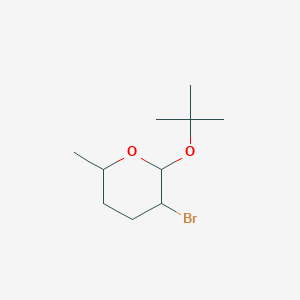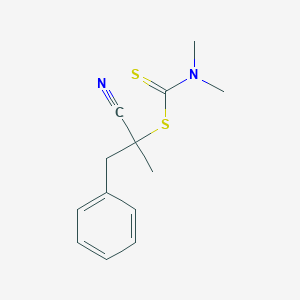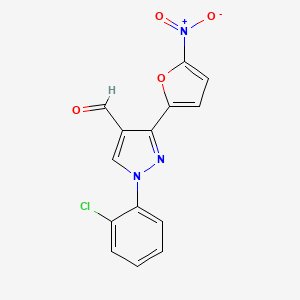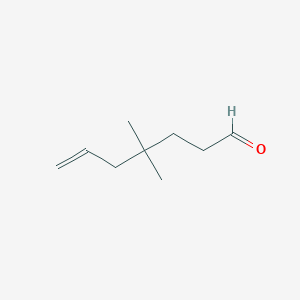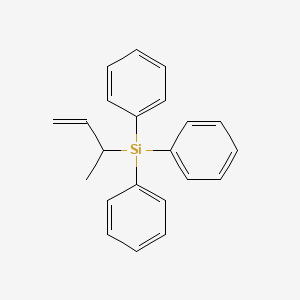
(But-3-en-2-yl)(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-en-2-yl)(triphenyl)silane is an organosilicon compound that features a silicon atom bonded to a but-3-en-2-yl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-2-yl)(triphenyl)silane can be achieved through several methods. One common approach involves the hydrosilylation of but-3-en-2-yne with triphenylsilane in the presence of a catalyst. This reaction typically requires a transition metal catalyst such as platinum or rhodium to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon triple bond .
Another method involves the nucleophilic substitution of chlorotriphenylsilane with but-3-en-2-yl magnesium bromide. This reaction proceeds under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(But-3-en-2-yl)(triphenyl)silane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, transition metal catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction and conditions employed .
Scientific Research Applications
(But-3-en-2-yl)(triphenyl)silane has several scientific research applications:
Mechanism of Action
The mechanism by which (But-3-en-2-yl)(triphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can stabilize positive charges through hyperconjugation, making it a useful intermediate in electrophilic substitution reactions . Additionally, the compound can participate in catalytic processes by facilitating the transfer of silicon-containing groups to other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (But-3-en-2-yl)(triphenyl)silane include:
Triphenylsilane: A simpler compound with three phenyl groups bonded to a silicon atom.
Allyltrimethylsilane: Contains an allyl group bonded to a silicon atom with three methyl groups.
Trimethylsilyl chloride: A reactive compound used for introducing trimethylsilyl groups into molecules.
Uniqueness
This compound is unique due to the presence of both a but-3-en-2-yl group and three phenyl groups bonded to the silicon atom. This combination of functional groups imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
61883-43-0 |
|---|---|
Molecular Formula |
C22H22Si |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
but-3-en-2-yl(triphenyl)silane |
InChI |
InChI=1S/C22H22Si/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h3-19H,1H2,2H3 |
InChI Key |
WUVBGCLFHVBETL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyano-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14567564.png)
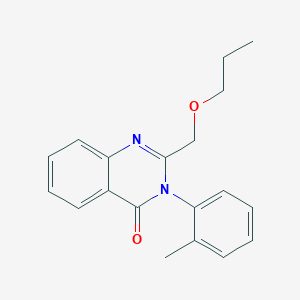
![4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione](/img/structure/B14567567.png)
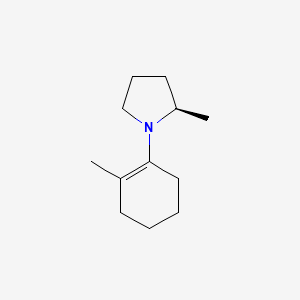

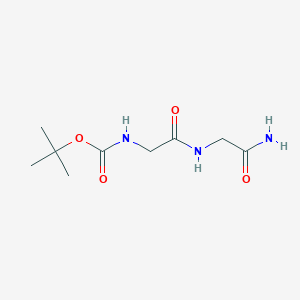
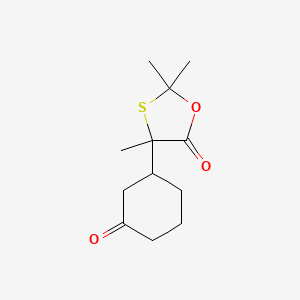

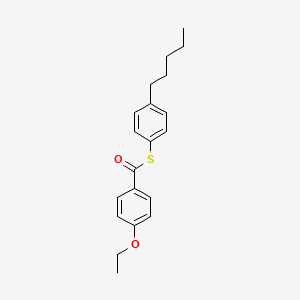
![Methyl [(2-oxopentyl)sulfanyl]acetate](/img/structure/B14567635.png)
